1-Methyl-1-nitrosourea hydrate is an organic compound with the chemical formula and is classified as a nitrosourea. This compound is recognized for its potent carcinogenic properties and is utilized primarily in scientific research, particularly in the study of cancer and mutagenesis. It is a derivative of nitrosourea, which are compounds known for their ability to induce DNA damage leading to mutations.
1-Methyl-1-nitrosourea hydrate is synthesized from nitrosourea precursors and has been extensively studied for its effects on biological systems. It falls under the category of alkylating agents, which are compounds that can add alkyl groups to DNA, resulting in mutations. The International Agency for Research on Cancer classifies nitrosoureas as potential human carcinogens due to their ability to cause cancer in animal models and their relevance in human cancer research .
The synthesis of 1-methyl-1-nitrosourea hydrate typically involves the reaction of methylurea with nitrous acid. The general reaction can be outlined as follows:
The synthesis should be conducted under controlled conditions to minimize exposure to the toxic and carcinogenic nature of the reactants and products. The reaction typically requires low temperatures to ensure stability and prevent decomposition of the product.
1-Methyl-1-nitrosourea hydrate participates in various chemical reactions, primarily involving nucleophilic attack on DNA bases, leading to alkylation. This process can result in:
The mechanism by which 1-methyl-1-nitrosourea induces mutations involves its conversion into reactive species that interact with nucleophilic sites on DNA, particularly the N7 position of guanine .
Relevant analyses indicate that 1-methyl-1-nitrosourea hydrate should be handled with care due to its toxicity and potential carcinogenic effects .
1-Methyl-1-nitrosourea hydrate is widely used in scientific research for:
1-Methyl-1-nitrosourea hydrate (MNU) exerts its genotoxic effects primarily through spontaneous decomposition under physiological conditions, yielding highly reactive methyldiazonium ions (CH₃N₂⁺) and isocyanic acid. The methyldiazonium ion acts as a potent SN1-type alkylating agent, preferentially targeting nucleophilic sites in DNA. This electrophilic attack results in covalent adduct formation at multiple positions, with significant variation in adduct stability and mutagenic potential [1] [2].
The N7-guanine (N7-G) adduct dominates the alkylation profile, constituting approximately 60-70% of total DNA modifications. This lesion exhibits relatively low mutagenicity due to efficient base excision repair (BER) but contributes to genomic instability through spontaneous depurination, leading to abasic sites and subsequent error-prone repair. In contrast, O6-methylguanine (O6-MeG), representing 6-8% of adducts, is profoundly mutagenic due to its ability to pair with thymine during DNA replication. Minor adducts include O4-methylthymine (1-2%) and N3-methyladenine (8-10%), both contributing to replication stress and cellular toxicity [1] [5] [8].
Table 1: Distribution and Biological Significance of MNU-Induced DNA Adducts
Adduct Type | Relative Frequency (%) | Repair Mechanism | Mutagenic Potential | Biological Consequence |
---|---|---|---|---|
N7-methylguanine | 60-70 | Base excision repair (BER) | Low (causes AP sites) | Depurination → AP sites → Strand breaks |
O6-methylguanine | 6-8 | MGMT-dependent direct reversal | High (G:C→A:T transitions) | Mispairs with thymine → Point mutations |
N3-methyladenine | 8-10 | BER (MPG glycosylase) | Moderate (blocks replication) | Replication fork stalling → Double-strand breaks |
O4-methylthymine | 1-2 | Nucleotide excision repair (NER) | Moderate (A:T→G:C transitions) | Mispairs with guanine → Point mutations |
Methyl phosphotriesters | 12-15 | Not efficiently repaired | Very low | Long-lived biomarkers of exposure |
Adduct formation displays pronounced sequence specificity due to the electrostatic landscape of DNA. MNU preferentially methylates guanines within 5'-GG-3' dinucleotides, with 3'-guanines exhibiting up to 10-fold higher reactivity than those in 5'-TG-3' contexts. This selectivity arises from the sequence-dependent electrostatic potential (SDEP) that facilitates cationic methyldiazonium ion attraction to regions of high negative charge density, particularly the N7 position within the major groove [2]. Phosphotriester formation (methylation of phosphate oxygens) accounts for 12-15% of alkylation events. These lesions are remarkably stable in vivo and serve as long-term biomarkers of exposure. Their detection exploits transalkylation reactions where strong nucleophiles (e.g., cysteine derivatives) accept methyl groups from phosphotriesters, enabling sensitive quantification via mass spectrometry [8].
The O6-methylguanine (O6-MeG) adduct is the primary driver of MNU's mutagenicity. During DNA replication, O6-MeG mispairs with thymine instead of cytosine due to its altered hydrogen bonding capacity. This O6-MeG:T mispairing, if unresolved by mismatch repair (MMR), results in a permanent G:C→A:T transition mutation in subsequent replication cycles [3] [6]. Mutation spectra analyses in human shuttle vector systems reveal that >85% of MNU-induced mutations are G:C→A:T transitions, with significant clustering at specific genomic positions termed mutational hotspots [3].
The distribution of these transitions is non-random and influenced by transcriptional activity. In actively transcribed genes, MNU-induced mutations exhibit a distinct strand bias, with the non-transcribed strand harboring 2-3 times more mutations than the transcribed strand. This asymmetry arises from transcription-coupled repair (TCR), which preferentially removes O6-MeG adducts from the transcribed strand, leaving lesions on the non-transcribed strand more likely to persist until replication [3]. Hotspot mutations frequently occur at codon 12 of the HRAS oncogene (5'-GGG-3' → 5'-GAG-3', Gly→Glu) and within TP53 tumor suppressor gene exons. These hotspots correlate with MNU's sequence-specific alkylation preferences, particularly at guanine triplets and 5'-PuG-3' sequences [3] [9].
Table 2: Mutation Spectrum and Hotspots Induced by MNU Exposure
Genomic Context | Mutation Type | Frequency (%) | Associated Gene | Functional Consequence |
---|---|---|---|---|
5'-GG* sites | G:C→A:T | 35-40 | HRAS (codon 12), KRAS | Oncogenic activation (Gly→Asp/Glu) |
5'-AG* sites | G:C→A:T | 20-25 | TP53 (multiple exons) | Loss of tumor suppressor function |
5'-CG* sites | G:C→A:T | 15-20 | CDKN2A, PTEN | Cell cycle dysregulation |
5'-TG* sites | G:C→A:T | 10-15 | APC, RB1 | Impaired DNA repair fidelity |
Non-GC sites | A:T→G:C | 3-5 | FBXW7, SMAD4 | Wnt/TGF-β pathway dysregulation |
Beyond point mutations, MNU contributes to chromosomal instability through several mechanisms:
MNU exposure induces epigenetic reprogramming that indirectly promotes genomic instability through dysregulation of DNA repair pathways. The alkylation damage triggers PARP hyperactivation, consuming substantial cellular NAD⁺ pools to synthesize poly(ADP-ribose) (PAR) chains on histones and repair factors. This NAD⁺ depletion inhibits sirtuin deacetylases (SIRT1, SIRT6), which normally maintain heterochromatic regions and regulate BER/TLS balance. Consequently, sustained NAD⁺ depletion leads to global histone hyperacetylation (particularly H3K56ac and H4K16ac), chromatin relaxation, and aberrant transcriptional activation of proto-oncogenes [7] [10].
MNU also influences DNA methylation landscapes. O6-MeG adducts interfere with the catalytic cycle of DNA methyltransferases (DNMT1), trapping the enzyme in a covalent complex with DNA. This results in passive demethylation at replication forks and localized hypermethylation at damage sites. Promoter hypermethylation silences key DNA repair genes, including MGMT (O6-MeG repair) and MLH1 (mismatch repair), creating a permissive environment for mutation accumulation. Shuttle vector experiments demonstrate that MNU-treated cells exhibit 3.5-fold increased methylation at the hMLH1 promoter CpG island compared to controls, correlating with microsatellite instability [7] [9].
The BER-TLS imbalance represents a critical epigenetic vulnerability. MNU-induced base damage (N3-methylA, N7-methylG) activates BER, but excessive damage saturates this pathway. In NAD⁺-depleted cells, SIRT6-mediated mono-ADP-ribosylation of POLβ is compromised, reducing BER efficiency. This forces reliance on error-prone translesion synthesis (TLS) polymerases. POLη and REV1 are recruited to O6-MeG sites, facilitating mutagenic bypass. Chromatin immunoprecipitation studies show 8-fold increased REV1 occupancy at MNU-damaged loci in SIRT6-deficient cells [7] [9] [10].
Table 3: Epigenetic Modifications Influencing MNU-Induced DNA Repair
Epigenetic Mechanism | Affected Pathways | Key Enzymes/Alterations | Consequence for MNU Damage |
---|---|---|---|
NAD⁺ depletion | PARP/SIRT axis | PARP1 hyperactivation → SIRT1/6 inhibition | Histone hyperacetylation → Chromatin relaxation → Enhanced mutagenic TLS |
DNMT trapping | DNA methylation | DNMT1 covalent complexes → Passive demethylation | MGMT/MLH1 promoter hypermethylation → Repair gene silencing |
Histone modification | Chromatin accessibility | H3K56ac/H4K16ac increase → Chromatin relaxation | Enhanced lesion accessibility but reduced repair fidelity |
Non-coding RNA regulation | Drug transporter expression | miR-21 suppression of hENT1 | Reduced MNU import → Chemoresistance |
Chromatin remodeling | Nucleosome positioning | SWI/SNF recruitment to damage sites | Incomplete restoration of heterochromatin → Persistent instability |
Metabolic alterations further modulate epigenetic responses to MNU. In tumor microenvironments, aerobic glycolysis (Warburg effect) increases acetyl-CoA production via ATP-citrate lyase (ACL), promoting histone acetylation that favors TLS over high-fidelity repair. Simultaneously, α-ketoglutarate (α-KG) depletion impairs Jumonji-domain demethylase activity, stabilizing repressive H3K27me3 marks at DNA repair gene promoters. This metabolic-epigenetic crosstalk establishes a feed-forward loop where MNU-induced damage promotes epigenetic changes that further compromise DNA repair fidelity, accelerating genomic instability in pre-malignant cells [7] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7